molecular formula C26H24BrN5O3S B2704144 N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide CAS No. 330675-95-1

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide

Cat. No.: B2704144
CAS No.: 330675-95-1
M. Wt: 566.47
InChI Key: ASHSESUCUGOIOS-UHFFFAOYSA-N
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Description

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a quinazoline core, a bromine atom, and a piperidine sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide typically involves multiple steps, starting with the preparation of the quinazoline core. The process often includes:

    Bromination: Introduction of the bromine atom to the quinazoline ring.

    Phenylation: Addition of the phenyl group to the quinazoline core.

    Hydrazide Formation: Reaction of the quinazoline derivative with hydrazine to form the hydrazide.

    Sulfonylation: Introduction of the piperidine sulfonyl group to the hydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydrazide group to other functional groups.

    Reduction: Reduction of the quinazoline ring or other substituents.

    Substitution: Replacement of the bromine atom or other groups with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions may produce a variety of substituted quinazolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of quinazoline derivatives with biological targets.

    Medicine: Potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and piperidine sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-nitro-furan-2-ylmethylene)-hydrazine
  • N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-chloro-furan-2-ylmethylene)-hydrazine
  • N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-nitro-benzylidene)-hydrazine

Uniqueness

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the piperidine sulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN5O3S/c27-20-11-14-23-22(17-20)24(18-7-3-1-4-8-18)29-26(28-23)31-30-25(33)19-9-12-21(13-10-19)36(34,35)32-15-5-2-6-16-32/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,30,33)(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHSESUCUGOIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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